molecular formula C13H22O3 B13943599 2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane CAS No. 63917-47-5

2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane

Cat. No.: B13943599
CAS No.: 63917-47-5
M. Wt: 226.31 g/mol
InChI Key: LOVYECFMRPYLLZ-UHFFFAOYSA-N
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Description

2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of tetrahydrofuran and dioxaspiro groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane typically involves the use of enantiomeric lactone acids. A common method includes a two-step sequence starting with the reduction of lactone carboxylic acid to form lactone alcohol, followed by further reduction to yield the target compound . The overall yield of this method ranges from 36-54%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, as a VLA-4 antagonist, it inhibits the interaction between VLA-4 and its ligands, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but lacks the tetrahydrofuran-2-yl group.

    2,2-Disubstituted Tetrahydrofurans: These compounds have similar tetrahydrofuran rings but differ in their substituents and overall structure.

Uniqueness

2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane is unique due to its combination of tetrahydrofuran and dioxaspiro groups, which confer distinct chemical properties and potential biological activities .

Properties

CAS No.

63917-47-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-[2-(oxolan-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C13H22O3/c1-3-11(14-9-1)4-5-12-6-8-13(16-12)7-2-10-15-13/h11-12H,1-10H2

InChI Key

LOVYECFMRPYLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC2CCC3(O2)CCCO3

Origin of Product

United States

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